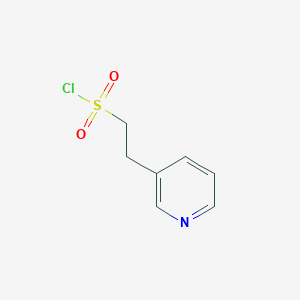

2-(Pyridin-3-yl)ethane-1-sulfonyl chloride

Description

General Overview of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in modern organic synthesis. magtech.com.cn Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group, making the sulfur atom highly electrophilic. fiveable.me This inherent reactivity allows sulfonyl chlorides to readily engage in nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The reaction with amines to form sulfonamides is one of the most significant applications of sulfonyl chlorides. cbijournal.comsigmaaldrich.com The resulting sulfonamide linkage is a key structural motif found in a vast number of biologically active compounds and pharmaceuticals. nih.govnih.gov Similarly, reaction with alcohols yields sulfonate esters, which are valuable intermediates, often used as protecting groups or as leaving groups themselves in further transformations. fiveable.menih.gov

Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are versatile precursors for other sulfur-containing functional groups like sulfones and sulfinic acids. nih.govnih.gov They can also serve as a source of alkyl and aryl radicals in photocatalytic coupling reactions. nih.gov The synthesis of sulfonyl chlorides has traditionally been achieved through methods like the oxidation of thiols or the treatment of sulfonic acids with chlorinating agents such as phosphorus pentachloride or thionyl chloride. nih.govnih.gov More contemporary methods, including photocatalytic approaches, have been developed to improve functional group tolerance and sustainability. nih.gov This versatility and broad reactivity profile establish sulfonyl chlorides as indispensable tools for the construction of complex organic molecules in medicinal chemistry and materials science. magtech.com.cnchemistryviews.org

Table 1: Key Transformations of Sulfonyl Chlorides

| Nucleophile | Product Class | Significance |

|---|---|---|

| Amines (R-NH₂) | Sulfonamides (R-SO₂-NHR') | Core structure in many pharmaceuticals (e.g., sulfa drugs, diuretics). cbijournal.com |

| Alcohols (R-OH) | Sulfonate Esters (R-SO₂-OR') | Important synthetic intermediates and protecting groups. fiveable.me |

| Thiols (R-SH) | Thiosulfonates (R-SO₂-SR') | Intermediates for various sulfur-containing compounds. |

| Water (H₂O) | Sulfonic Acids (R-SO₂-OH) | Hydrolysis product, often an undesired side reaction. nih.gov |

Significance of Pyridine-Containing Organic Compounds in Chemical Research

The pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in chemical research, particularly in the field of medicinal chemistry. rsc.orgnih.gov As an isostere of benzene, it is frequently incorporated into molecular frameworks to modulate physicochemical and biological properties. nih.gov The presence of the nitrogen atom significantly alters the electronic distribution of the ring, imparting unique characteristics compared to its carbocyclic counterpart. nih.gov

One of the most critical features of the pyridine moiety is the nitrogen atom's lone pair of electrons, which is not part of the aromatic system. This allows it to act as a hydrogen bond acceptor, facilitating crucial binding interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This ability to form hydrogen bonds, coupled with its inherent polarity, often improves the aqueous solubility and pharmacokinetic profile of drug candidates. nih.govnih.gov

The pyridine scaffold is a core component in a multitude of FDA-approved drugs, demonstrating its therapeutic versatility across a wide range of diseases. rsc.orgnih.gov Its derivatives have shown diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. rsc.orgresearchgate.net The structural diversity of pyridine allows for substitution at various positions, enabling fine-tuning of a compound's potency, selectivity, and metabolic stability. nih.gov This combination of favorable chemical properties and proven biological relevance ensures that pyridine and its derivatives remain a focal point of synthetic efforts in drug discovery and development. nih.govbiosynce.com

Table 2: Examples of Pyridine-Containing Pharmaceutical Agents

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Isoniazid | Antitubercular | Essential for the drug's mechanism of action against Mycobacterium tuberculosis. |

| Omeprazole | Antiulcer (Proton Pump Inhibitor) | Part of the benzimidazole-pyridine core structure critical for activity. |

| Abiraterone | Anticancer | The pyridine ring is key for binding to the CYP17A1 enzyme. |

| Amlodipine | Antihypertensive | The dihydropyridine (B1217469) ring is the core pharmacophore for calcium channel blockade. |

Structural Context and Rationale for Research on 2-(Pyridin-3-yl)ethane-1-sulfonyl chloride

The chemical structure of this compound combines three distinct molecular components: a reactive sulfonyl chloride group, a biologically significant pyridine-3-yl (or meta-pyridyl) moiety, and a flexible two-carbon ethanediyl linker. The rationale for the synthesis and investigation of this compound is rooted in its potential as a versatile building block for creating novel and complex molecules with tailored properties, particularly for pharmaceutical applications.

The sulfonyl chloride functional group serves as a highly reactive electrophilic handle, enabling the facile covalent attachment of the pyridylethyl scaffold to a wide range of nucleophilic molecules, such as amines and alcohols. This allows for the systematic synthesis of libraries of sulfonamides and sulfonate esters.

The pyridine-3-yl group is a well-established pharmacophore. Its inclusion is intended to bestow favorable drug-like properties upon the resulting derivatives, such as enhanced binding affinity to biological targets through hydrogen bonding, improved solubility, and favorable metabolic profiles. The meta-substitution pattern (3-position) directs its hydrogen-bonding potential away from the linker, which can be important for specific receptor interactions.

The ethane-1-sulfonyl linker provides a degree of conformational flexibility, allowing the terminal pyridine ring to orient itself optimally within a binding pocket while the sulfonyl group establishes a stable covalent or non-covalent linkage. This separation prevents direct electronic conjugation between the pyridine ring and the highly reactive sulfonyl chloride, preserving the distinct chemical properties of each moiety. In essence, this compound is designed as a molecular scaffold that merges the synthetic utility of a sulfonyl chloride with the pharmacological relevance of a pyridine ring, providing a direct route to novel compounds with potential therapeutic value.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₂S | PubChem uni.lu |

| Molecular Weight | 205.66 g/mol | Calculated |

| Monoisotopic Mass | 204.99643 Da | PubChem uni.lu |

| XlogP (Predicted) | 1.0 | PubChem uni.lu |

Historical and Contemporary Research Trajectories in Pyridyl-Substituted Ethanesulfonyl Chlorides

The specific research history of this compound and its close analogs is not extensively documented in dedicated studies. However, its development can be understood within the broader context of synthesizing functionalized sulfonyl chlorides for use as chemical probes and drug discovery building blocks. Historically, research focused on simpler, more stable aryl and alkyl sulfonyl chlorides. The synthesis of pyridine-sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, represented a key advancement, providing direct methods to incorporate the pyridine nucleus into sulfonamide structures. chemicalbook.comresearchgate.net These methods often involved diazotization of aminopyridines followed by a copper-catalyzed reaction with sulfur dioxide, or the chlorination of pyridine sulfonic acids. chemicalbook.comresearchgate.net

Contemporary research trajectories have shifted towards creating more complex and spatially defined building blocks. The introduction of an alkyl spacer, such as the ethane (B1197151) group in this compound, reflects this modern approach. This strategy allows for greater three-dimensional diversity in the resulting compound libraries and enables exploration of larger regions of chemical space. Current interest in such reagents is driven by their application in fragment-based drug discovery and combinatorial chemistry, where diverse and readily modifiable scaffolds are highly valued. While direct research on pyridyl-substituted ethanesulfonyl chlorides is sparse, the principles guiding their design are aligned with the modern imperative to create novel molecular architectures by combining validated pharmacophores (pyridine) with versatile reactive groups (sulfonyl chloride) through flexible linkers. The existence of related isomers, such as 2-(Pyridin-4-yl)ethanesulfonyl chloride hydrochloride, indicates an ongoing interest in this class of compounds as intermediates for specialized applications. bldpharm.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1342391-31-4 |

|---|---|

Molecular Formula |

C7H8ClNO2S |

Molecular Weight |

205.66 g/mol |

IUPAC Name |

2-pyridin-3-ylethanesulfonyl chloride |

InChI |

InChI=1S/C7H8ClNO2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 |

InChI Key |

MQEDNMBQDSRIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Pyridin 3 Yl Ethane 1 Sulfonyl Chloride

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-(pyridin-3-yl)ethane-1-sulfonyl chloride reveals that the primary disconnection is at the sulfur-chlorine bond. This suggests that the immediate precursor is the corresponding sulfonic acid or a derivative thereof. Further disconnection of the carbon-sulfur bond points to precursors such as 2-(pyridin-3-yl)ethane-1-thiol (B1590267) or its derivatives.

The synthesis of 2-(pyridin-3-yl)ethane-1-thiol is a key step in one of the primary synthetic routes. This can be achieved through various methods. One common approach involves the reaction of a suitable pyridin-3-yl ethyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085). Alternatively, 2-(pyridin-3-yl)ethanethiol, also known as 3-Pyridineethanethiol, can be prepared by reacting 3-pyridineacetic acid with sodium hydrosulfide or by reacting 3-pyridine acetaldehyde (B116499) with sodium hydroxide (B78521) and hydrogen sulfide. chembk.com This thiol serves as a direct precursor for oxidative chlorination to the desired sulfonyl chloride.

The corresponding sulfonic acid, 2-(pyridin-3-yl)ethanesulfonic acid, is another crucial intermediate. The synthesis of this compound can be approached by the oxidation of 2-(pyridin-3-yl)ethane-1-thiol. Various oxidizing agents can be employed for this transformation. Once formed, the sulfonic acid or its salt can be converted to the target sulfonyl chloride.

Chlorination Protocols for Sulfonic Acids and Sulfonates

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a well-established transformation in organic synthesis. Several reagents and conditions can be employed for this purpose.

Common chlorinating agents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (ClSO₃H). orgsyn.orgwikipedia.orggoogle.comgoogle.com

Thionyl Chloride (SOCl₂): This reagent is widely used for converting sulfonic acids to sulfonyl chlorides. wikipedia.org The reaction is typically performed in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. wikipedia.org

Phosphorus Pentachloride (PCl₅): PCl₅ is another effective reagent for this transformation. orgsyn.orgwikipedia.org The reaction often requires heating and may be carried out in the presence of a solvent like phosphorus oxychloride. google.comchemicalbook.com

Chlorosulfonic Acid (ClSO₃H): This reagent can be used for the direct chlorosulfonation of aromatic compounds, though its application to pre-formed sulfonic acids is also possible. rsc.org

Oxidative Chlorination: This method allows for the direct conversion of thiols and disulfides to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org Reagent systems for oxidative chlorination include:

Hydrogen peroxide in the presence of zirconium tetrachloride. organic-chemistry.org

N-chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.orgchemicalbook.com

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH). lookchem.com

Iodosobenzene and hydrogen chloride-treated silica (B1680970) gel. oup.com

The following table summarizes common chlorination reagents and their typical reaction conditions.

| Reagent | Typical Substrate | Typical Conditions | Reference(s) |

| Thionyl Chloride (SOCl₂) | Sulfonic Acids | Inert solvent, often with heating | wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Sulfonic Acids/Salts | Heating, often with POCl₃ as solvent | orgsyn.orgchemicalbook.com |

| Hydrogen Peroxide/Zirconium Tetrachloride | Thiols, Disulfides | Acetonitrile, room temperature | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Thiols, Sulfinates | Dichloromethane or aqueous HCl | organic-chemistry.orgchemicalbook.com |

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For instance, using phosphorus pentachloride often requires elevated temperatures to ensure complete reaction. orgsyn.org

Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction pathway. Inert solvents are generally preferred to avoid side reactions.

Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the sulfonic acid or thiol precursor must be carefully controlled to ensure complete conversion without excessive use of the reagent, which can complicate purification.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for achieving high conversion while minimizing degradation of the product.

Alternative Synthetic Pathways (e.g., from Sulfides and Disulfides)

Alternative synthetic routes to sulfonyl chlorides often start from more readily available sulfur-containing compounds like sulfides and disulfides. chemicalbook.com These methods typically involve oxidative chlorination.

The direct conversion of sulfides and disulfides to sulfonyl chlorides is an efficient process. organic-chemistry.orgacsgcipr.orgcdnsciencepub.com This transformation can be achieved using various oxidizing and chlorinating agent combinations. organic-chemistry.orgoup.com For example, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been shown to be a mild and effective reagent for the oxidative chlorination of thiols and disulfides, producing sulfonyl chlorides in excellent yields. organic-chemistry.org Another effective system is the use of hydrogen peroxide with zirconium tetrachloride, which provides high yields under mild conditions with short reaction times. organic-chemistry.org The mechanism is thought to proceed through the formation of disulfide intermediates, followed by oxidation and chlorination. organic-chemistry.org

These alternative pathways can be advantageous as they may utilize more stable and accessible starting materials compared to thiols, which can be prone to oxidation.

Green Chemistry Approaches to Synthesis

A significant advancement in the green synthesis of sulfonyl chlorides is the avoidance of foul-smelling and toxic thiols as starting materials. thieme-connect.com One promising alternative involves the use of odorless S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method proceeds under mild conditions and is operationally simple. organic-chemistry.org For the synthesis of this compound, the corresponding precursor, 3-(2-bromoethyl)pyridine (B50211) or a similar alkyl halide, would first react with inexpensive and low-toxicity thiourea (B124793) to form the stable S-alkylisothiourea salt. This intermediate is then subjected to chlorosulfonation using N-chlorosuccinimide (NCS) in an aqueous medium. researchgate.netthieme-connect.com This process is highly efficient and avoids the use of harsh chlorinating agents. organic-chemistry.org A key advantage of this methodology is the sustainable handling of byproducts; the succinimide (B58015) generated from NCS is water-soluble and can be recovered from the aqueous phase and subsequently re-chlorinated back to NCS using sodium hypochlorite (B82951) (bleach), creating a recyclable process. researchgate.netthieme-connect.com

Another green strategy involves the direct oxyhalogenation of thiols or disulfides using Oxone® (potassium peroxymonosulfate) in combination with a halide salt like potassium chloride (KCl) in water. rsc.org This method is rapid, efficient, and employs water as an environmentally benign solvent. rsc.org The precursor, 2-(pyridin-3-yl)ethane-1-thiol, could be converted to the desired sulfonyl chloride under these mild, aqueous conditions, eliminating the need for volatile organic solvents and harsh reagents. rsc.org

The choice of solvent is a cornerstone of green chemistry. Efforts are being made to replace chlorinated solvents like dichloromethane, which are commonly used in traditional sulfonyl chloride synthesis, with more sustainable alternatives. rsc.orgchemicalbook.com Water is the ideal green solvent, but other options like ionic liquids or supercritical fluids are also being explored to reduce the environmental impact of the synthesis process.

Table 1: Comparison of Traditional vs. Green Reagents for Sulfonyl Chloride Synthesis

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Sulfur Source | Thiols (often odorous) | S-Alkylisothiourea salts (odorless), Disulfides |

| Chlorinating Agent | Chlorine gas, Thionyl chloride, PCl₅ | N-Chlorosuccinimide (NCS), Oxone®/KCl |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, other eco-friendly alternatives |

| Byproducts | Acidic and toxic waste | Recyclable byproducts (e.g., Succinimide) |

| Reaction Conditions | Often harsh (e.g., high temperatures, strong acids) | Mild (e.g., room temperature, aqueous media) |

Scale-Up Considerations and Process Chemistry

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, particularly for potentially hazardous reactions like chlorosulfonation. For the large-scale synthesis of this compound, careful consideration must be given to reaction kinetics, thermodynamics, mass transfer, and safety to ensure a robust, efficient, and safe process.

A primary concern in scaling up sulfonyl chloride synthesis is managing the significant exothermicity of the chlorination step. mdpi.com Reagents like chlorosulfonic acid or phosphorus pentachloride react vigorously, and failure to control the reaction temperature can lead to runaway reactions and the formation of unwanted, potentially hazardous byproducts. mdpi.comgoogle.com On a large scale, this requires reactors with efficient heat exchange capabilities and precise temperature control systems. The addition of reagents must be carefully controlled, often performed portion-wise or via continuous feed to manage heat generation. google.com For example, one patented method for producing pyridine-3-sulfonyl chloride specifies the stepwise or continuous addition of phosphorus pentachloride to control the reaction. google.com

The choice between batch and continuous manufacturing (flow chemistry) is a critical scale-up decision. mdpi.com While traditional chemical production relies on large batch reactors, continuous flow processes offer significant advantages in safety, efficiency, and consistency for this type of chemistry. mdpi.com In a flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a series of continuous stirred-tank reactors (CSTRs). mdpi.com This approach offers superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the volume of hazardous material present at any given time. mdpi.com The implementation of process automation, including real-time monitoring of reaction parameters (e.g., temperature, pressure, concentration), can further enhance safety and lead to higher yields and purity. mdpi.com

Purification is another critical aspect of process chemistry. On a laboratory scale, purification might be achieved through column chromatography. researchgate.net However, this method is often impractical and costly for large-scale production. Industrial processes for sulfonyl chlorides typically rely on methods like distillation under reduced pressure or crystallization. google.com The product, this compound, could potentially be purified by vacuum distillation, provided it is thermally stable. Alternatively, if the product is a solid, it may precipitate from the reaction mixture and be isolated by filtration, which can be a highly efficient purification method on a commercial scale. googleapis.com The development of a robust purification strategy is essential to meet the high-purity requirements for subsequent applications, especially in the pharmaceutical industry. googleapis.comwipo.int

Table 2: Key Parameters for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale (Batch) | Industrial Scale (Batch/Continuous) | Key Considerations |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Glass-lined or specialized alloy reactor; CSTRs | Material compatibility, heat transfer efficiency |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Automated pumps, controlled feed rates | Precise control of stoichiometry and reaction rate |

| Temperature Control | Ice bath, heating mantle | Jacketed reactor with heating/cooling fluid, automated control loops | Prevention of exotherm-related runaway reactions |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer, baffles | Ensuring homogeneity and efficient mass transfer |

| Work-up/Purification | Solvent extraction, flash chromatography | Distillation, crystallization, filtration | Efficiency, cost-effectiveness, solvent recovery |

| Process Control | Manual monitoring | Process Analytical Technology (PAT), automated feedback loops | Consistency, safety, and optimization |

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 3 Yl Ethane 1 Sulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 2-(Pyridin-3-yl)ethane-1-sulfonyl chloride serves as a potent electrophilic center. This high degree of electrophilicity arises from the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles. This inherent electronic deficiency is the primary driver for the diverse substitution reactions observed at the sulfur center, making the sulfonyl chloride group an excellent electrophile in organic synthesis. nih.govresearchgate.net

Nucleophilic Substitution Reactions at the Sulfur Center

The principal reaction pathway for this compound involves the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. These transformations are fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

One of the most prevalent reactions of sulfonyl chlorides is their condensation with primary and secondary amines to yield sulfonamides. cbijournal.comucl.ac.uk This reaction, known as sulfonylation, is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents. ucl.ac.ukprinceton.edu The reaction of this compound with an amine proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is typically followed by the elimination of hydrogen chloride (HCl). To neutralize the HCl byproduct, which could otherwise protonate the starting amine and render it non-nucleophilic, a base such as pyridine (B92270) or triethylamine is commonly added to the reaction mixture. cbijournal.com The general reaction is robust and can be applied to a wide range of amine substrates. princeton.edu

| Nucleophile (Amine) | Product | Typical Conditions |

| Aniline | N-phenyl-2-(pyridin-3-yl)ethanesulfonamide | Pyridine, 0 °C to room temp. |

| Benzylamine | N-benzyl-2-(pyridin-3-yl)ethanesulfonamide | Et₃N, CH₂Cl₂, room temp. |

| Morpholine | 3-(2-(morpholinosulfonyl)ethyl)pyridine | DIPEA, MeCN, room temp. |

| Ammonia | 2-(pyridin-3-yl)ethanesulfonamide | NH₄OH, THF, 0 °C |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols and phenols to produce sulfonate esters. eurjchem.comperiodicchemistry.com This process, often referred to as sulfonylation of alcohols, also requires a base, typically pyridine, to scavenge the generated HCl. eurjchem.comlibretexts.org Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comlibretexts.org The conversion of an alcohol's hydroxyl group, a poor leaving group, into a sulfonate ester dramatically enhances its reactivity. periodicchemistry.com

| Nucleophile (Alcohol/Phenol) | Product | Typical Conditions |

| Methanol | Methyl 2-(pyridin-3-yl)ethanesulfonate | Pyridine, CH₂Cl₂, 0 °C |

| Phenol | Phenyl 2-(pyridin-3-yl)ethanesulfonate | Pyridine, CH₂Cl₂, 0 °C to room temp. |

| Neopentyl alcohol | Neopentyl 2-(pyridin-3-yl)ethanesulfonate | Pyridine-d₅, Nitromethane-d₃ |

| Ethanol | Ethyl 2-(pyridin-3-yl)ethanesulfonate | Pyridine, room temp. |

The electrophilic sulfur center of this compound can also react with strong carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orglibretexts.org These organometallic reagents are potent nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the carbon atom. libretexts.orgchemistrysteps.com The reaction of a Grignard reagent with a sulfonyl chloride can lead to the formation of sulfones (R-SO₂-R'). Gilman reagents (organocuprates, R₂CuLi), being softer and less reactive nucleophiles than Grignard or organolithium reagents, may offer different reactivity profiles, sometimes allowing for more controlled reactions. chemistrysteps.comyoutube.com For instance, while Grignard reagents might react twice with certain acid derivatives, the less reactive Gilman reagents often react only once. chemistrysteps.comyoutube.com

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis upon contact with water. This reaction involves the nucleophilic attack of water on the sulfonyl chloride group, leading to the formation of the corresponding 2-(pyridin-3-yl)ethane-1-sulfonic acid and hydrochloric acid. The compound's instability in the presence of moisture necessitates that it be handled under anhydrous conditions. chemicalbook.com Solvolysis can also occur with other protic solvents; for example, reaction with an alcohol as the solvent leads to the formation of a sulfonate ester, as described in section 3.2.2.

Influence of the Pyridine Moiety on Reactivity and Selectivity

The pyridine ring, being an electron-deficient heterocycle, exerts an electron-withdrawing influence on the rest of the molecule. nih.gov In this compound, the pyridine ring is attached at the 3-position (meta-position). This placement means that its electron-withdrawing effect is primarily transmitted via an inductive (-I) effect through the sigma bonds of the ethyl chain. This inductive pull can slightly increase the partial positive charge on the sulfur atom, potentially enhancing its electrophilicity and reactivity towards nucleophiles compared to an analogous alkyl sulfonyl chloride without the pyridine ring.

However, the two-carbon ethyl spacer between the pyridine ring and the sulfonyl group serves to insulate or dampen the electronic effects of the ring on the reaction center. Therefore, the influence on the reactivity of the sulfonyl chloride group is less pronounced than if the group were directly attached to the ring (as in pyridine-3-sulfonyl chloride). nbinno.com

The basic nitrogen atom in the pyridine ring can also play a role in the compound's reactivity. Under certain conditions, it could act as an internal base or coordinate to metal catalysts or reagents, potentially influencing the selectivity or rate of a reaction. However, in reactions where an external base like triethylamine or excess pyridine is used, this internal basicity is less likely to be a dominant factor.

Electronic Effects and Substituent Sensitivity

The chemical behavior of this compound is significantly influenced by the electronic properties of the pyridin-3-yl group. The pyridine ring, being an electron-withdrawing heterocycle due to the electronegativity of the nitrogen atom, exerts a deactivating effect on the attached ethylsulfonyl chloride group. This electron-withdrawing nature is transmitted via an inductive effect (-I) through the sigma bonds of the ethyl chain.

This inductive withdrawal of electron density increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The magnitude of this effect is modulated by the distance and the insulating nature of the two-carbon linker.

Furthermore, the basic nitrogen atom of the pyridine ring can be protonated or coordinated to a Lewis acid. Such a modification would drastically enhance the electron-withdrawing capacity of the pyridyl group, thereby further increasing the reactivity of the sulfonyl chloride moiety towards nucleophiles. The rate of substitution reactions would be expected to increase with the presence of an electron-withdrawing substituent on the pyridine ring. researchgate.net

| Substituent on Pyridine Ring | Expected Electronic Effect on Sulfonyl Group | Predicted Impact on Reactivity with Nucleophiles |

| 4-Nitro | Strong electron-withdrawing | Significant Increase |

| 4-Cyano | Strong electron-withdrawing | Significant Increase |

| Unsubstituted | Electron-withdrawing | Baseline |

| 4-Methyl | Weak electron-donating | Slight Decrease |

| 4-Methoxy | Electron-donating | Decrease |

Steric Effects and Conformational Control

The ethyl spacer between the pyridine ring and the sulfonyl chloride group provides considerable conformational flexibility. Rotation around the C-C and C-S single bonds allows the molecule to adopt various conformations, such as anti and gauche arrangements.

The accessibility of the electrophilic sulfur atom for an incoming nucleophile is dependent on the adopted conformation. While the ethyl chain itself does not present significant steric bulk, the pyridine ring is a larger substituent. In certain conformations, the pyridine ring could partially shield the sulfonyl chloride group, thus hindering the approach of a bulky nucleophile. However, the flexibility of the chain likely allows the reactive center to orient itself in a sterically accessible manner for most reactions.

Computational modeling could provide insight into the preferred low-energy conformations and the rotational barriers, which would in turn influence the kinetics of its reactions. For instance, docking studies on other pyridine-containing compounds have shown that specific conformers are preferred for binding, highlighting the importance of conformational analysis in predicting reactivity. nih.gov

Detailed Mechanistic Pathways (e.g., SN2, Addition-Elimination, Radical Mechanisms)

The reactions of this compound can proceed through several mechanistic pathways, depending on the reaction conditions and the nature of the reacting species.

Addition-Elimination Mechanism: This is the most common pathway for reactions of sulfonyl chlorides with nucleophiles. The reaction proceeds in two steps:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, tetracoordinate intermediate. chemguide.co.uklibretexts.org

Elimination: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion as the leaving group. chemguide.co.uklibretexts.org

This mechanism is analogous to the nucleophilic acyl substitution of acyl chlorides. chemistrysteps.com The presence of the electron-withdrawing pyridyl group facilitates the initial nucleophilic attack.

Elimination-Addition (Sulfene Formation): In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction. The base abstracts a proton from the carbon atom alpha to the sulfonyl group, leading to the formation of a highly reactive intermediate known as a sulfene (B1252967) (pyridin-3-yl-ethenesulfene). This sulfene can then be trapped by various nucleophiles or undergo cycloaddition reactions. Studies on other 2-substituted ethanesulfonyl chlorides have shown that the formation of sulfene intermediates is a key reaction pathway. researchgate.net The pyridine moiety itself could potentially act as the base for this elimination under certain conditions.

SN2 Mechanism: A direct SN2 displacement of the chloride from the sulfur atom is generally considered less favorable for sulfonyl chlorides compared to the addition-elimination pathway. However, in specific contexts, such as reactions involving thionyl chloride and pyridine, the SN2 mechanism is crucial. masterorganicchemistry.com Pyridine can react with the sulfonyl chloride to form a pyridinium (B92312) salt, which is a highly activated intermediate. A nucleophile can then displace the pyridine group in an SN2 fashion.

Radical Mechanisms: Under thermal or photochemical conditions, the S-C bond or S-Cl bond can undergo homolytic cleavage. For instance, studies on the related 2-(phenylthio)ethanesulfonyl chloride have shown that it undergoes thermal desulfonylation, likely proceeding through a radical or ionic pathway rather than a concerted mechanism. cdnsciencepub.com A similar pathway could be envisioned for this compound, leading to the formation of 3-(2-chloroethyl)pyridine and sulfur dioxide.

Chemo-, Regio-, and Stereoselectivity in Transformations

The multifunctional nature of this compound allows for selective transformations under controlled conditions.

Chemoselectivity: The molecule possesses two main reactive sites: the electrophilic sulfonyl chloride group and the nucleophilic/basic pyridine nitrogen.

Reaction with Nucleophiles: Strong nucleophiles will preferentially attack the highly electrophilic sulfur atom of the sulfonyl chloride group.

Reaction with Electrophiles/Acids: Protic acids or Lewis acids will coordinate to the basic nitrogen atom of the pyridine ring. This can be used to protect the pyridine or to modulate the reactivity of the sulfonyl chloride group.

Reaction with Bases: Strong, non-nucleophilic bases will favor the α-proton abstraction, leading to sulfene formation, over attack at the sulfur atom.

Regioselectivity: Regioselectivity becomes a key consideration in reactions involving the sulfene intermediate or in subsequent reactions of the pyridine ring.

Sulfene Trapping: The addition of a nucleophile to the unsymmetrical pyridin-3-yl-ethenesulfene can potentially lead to two different products, depending on which carbon of the C=C bond is attacked. The regiochemical outcome would be dictated by the electronic and steric properties of the sulfene and the nucleophile.

Pyridine Ring Functionalization: If the ethanesulfonyl group is already transformed, it acts as a substituent on the pyridine ring, directing further electrophilic or nucleophilic aromatic substitution reactions. Its meta-position and electronic character would influence the position of the incoming group. Nucleophilic heteroaromatic substitution on pyridine rings is known to be highly dependent on the solvent and substituents. rsc.org

Stereoselectivity: While this compound itself is achiral, stereoselectivity can be important in its reactions under certain conditions:

Reaction with Chiral Nucleophiles: The reaction of the sulfonyl chloride with a chiral alcohol or amine would result in the formation of diastereomeric sulfonate esters or sulfonamides, respectively.

Addition to the Sulfene Intermediate: If the sulfene intermediate is trapped by a nucleophile in a reaction that creates a new stereocenter at the α-carbon, the stereochemical outcome would depend on the facial selectivity of the approach of the nucleophile. For example, the use of a chiral base to generate the sulfene could potentially lead to an enantioenriched product.

The following table summarizes the expected selectivity in reactions of this compound.

| Reaction Type | Reagent Type | Expected Selectivity | Primary Product |

| Sulfonylation | Nucleophile (e.g., R-OH, R-NH2) | Chemoselective | Sulfonate ester or Sulfonamide |

| Elimination | Strong, non-nucleophilic base | Chemoselective | Sulfene intermediate |

| Protonation | Strong Acid | Chemoselective | Pyridinium salt |

| Aromatic Substitution | Electrophile (on pyridine) | Regioselective | Substituted pyridine derivative |

Strategic Applications in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

No specific examples of 2-(Pyridin-3-yl)ethane-1-sulfonyl chloride being utilized as a versatile building block for the synthesis of complex organic molecules have been identified in the surveyed scientific literature. The potential reactivity of the sulfonyl chloride group for forming sulfonamides, sulfonate esters, and other derivatives is known, but its application in the context of multi-step total synthesis or the construction of intricate molecular architectures has not been documented.

Synthesis of Nitrogen-Containing Heterocyclic Systems

There are no available research findings that describe the use of this compound in the synthesis of nitrogen-containing heterocyclic systems. While sulfonyl chlorides can be precursors in cyclization reactions, for instance, through intramolecular reactions of a sulfonamide, no such transformations involving this specific reagent have been reported.

Utility in Combinatorial Chemistry and Library Synthesis

While the sulfonyl chloride functional group is a common electrophile used in combinatorial chemistry for the parallel synthesis of compound libraries (primarily sulfonamides), there is no specific evidence of this compound being employed for this purpose. The generation of chemical libraries for drug discovery or other screening purposes using this specific building block is not described in the available literature.

Derivatization Reagent for Analytical Chemistry

The use of this compound as a derivatization reagent for analytical chemistry, particularly for enhancing the detection of analytes in techniques like HPLC, has not been documented. In contrast, the related compound, pyridine-3-sulfonyl chloride, has been utilized for this purpose due to the high proton affinity of the pyridine (B92270) group, which enhances ionization in mass spectrometry. However, the chemical reactions and applications for this compound itself as a derivatization agent are not reported. The fundamental reaction would involve the nucleophilic attack of an analyte (e.g., an amine or a phenol) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide or sulfonate ester derivative, as shown in the general scheme below.

General Derivatization Reaction Scheme

| Reactant A (Analyte with -NH2 or -OH group) | Reactant B | Product |

|---|---|---|

| R-NH₂ (Primary/Secondary Amine) | This compound | R-NH-SO₂-(CH₂)₂-C₅H₄N (Sulfonamide) |

This table represents a generalized, hypothetical reaction based on the known chemistry of sulfonyl chlorides, as no specific experimental data for this compound in this application is available.

Spectroscopic and Advanced Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Pyridin-3-yl)ethane-1-sulfonyl chloride. By analyzing the chemical environment of hydrogen and carbon nuclei, NMR provides a detailed map of the molecule's framework.

While a publicly available experimental spectrum for this compound is not readily found in the searched literature, its ¹H NMR spectrum can be predicted based on the analysis of its constituent parts: the pyridin-3-yl group and the ethanesulfonyl chloride moiety.

The pyridine (B92270) ring will exhibit characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded due to the inductive effect of the nitrogen atom, appearing at the highest chemical shift. The proton at the 6-position will also be significantly downfield. The protons at the 4- and 5-positions will appear at lower chemical shifts. The coupling patterns will be complex due to spin-spin coupling between the adjacent protons on the ring.

The ethanesulfonyl chloride portion of the molecule will give rise to two triplet signals in the aliphatic region. The methylene (B1212753) group adjacent to the sulfonyl chloride (-CH₂-SO₂Cl) will be more deshielded (expected around δ 3.5-4.0 ppm) than the methylene group attached to the pyridine ring (Py-CH₂-) (expected around δ 3.0-3.5 ppm). Each of these signals will appear as a triplet due to coupling with the adjacent methylene group.

Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.5 - 8.7 | Doublet of doublets | ~2.0, 0.8 |

| H-6 (Pyridine) | 8.4 - 8.6 | Doublet of doublets | ~4.8, 1.5 |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of triplets | ~7.9, 1.8 |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets | ~7.9, 4.8 |

| -CH₂-SO₂Cl | 3.7 - 4.2 | Triplet | ~7-8 |

| Py-CH₂- | 3.1 - 3.6 | Triplet | ~7-8 |

These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms.

The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen (C-2 and C-6) will be the most deshielded. The carbon attached to the ethane (B1197151) chain (C-3) will also show a characteristic chemical shift. The two methylene carbons of the ethane chain will appear in the aliphatic region, with the carbon atom bonded to the electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) being significantly downfield compared to the one attached to the pyridine ring (Py-CH₂-).

Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), would be employed to correlate the signals of the proton and carbon atoms that are directly bonded, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~135 |

| C-3 (Pyridine) | ~133 |

| C-5 (Pyridine) | ~123 |

| -CH₂-SO₂Cl | ~55-60 |

| Py-CH₂- | ~30-35 |

These are predicted values and may differ from experimental results.

To unambiguously establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the protons on the pyridine ring, as well as between the two methylene groups of the ethane chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be vital in confirming the link between the ethane chain and the pyridine ring (e.g., a correlation between the Py-CH₂- protons and C-3 and C-4 of the pyridine ring) and the position of the sulfonyl chloride group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₇H₈ClNO₂S) is 204.99643 Da. uni.lu An HRMS measurement yielding a mass very close to this value would strongly support the identity of the compound.

Predicted HRMS Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.00371 |

| [M+Na]⁺ | 227.98565 |

| [M-H]⁻ | 203.98915 |

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable structural information. While direct MS/MS data for this compound is not available in the searched literature, the fragmentation of the related pyridine-3-sulfonyl (PS) group has been studied. nih.govchemicalbook.com

In the positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. A characteristic fragmentation would be the loss of SO₂ (64 Da), a common fragmentation pathway for sulfonyl compounds. nih.govchemicalbook.com Another expected fragmentation is the cleavage of the C-C bond in the ethane linker, leading to the formation of a pyridin-3-ylmethyl cation or related fragments. Homolytic cleavage of the bond between the protonated pyridine ring and the sulfonyl group could also lead to the formation of a radical pyridinium (B92312) ion (m/z 79). nih.gov

Predicted Key Fragment Ions in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion m/z | Neutral Loss |

| 206.00 | [M+H-SO₂]⁺ | 142.00 | SO₂ |

| 206.00 | [C₅H₄NCH₂]⁺ | 92.05 | C₂H₂SO₂Cl |

| 206.00 | [C₅H₅N]⁺• | 79.04 | C₂H₃SO₂Cl |

These are predicted fragmentation patterns based on the analysis of related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, which absorb light at characteristic frequencies. For "this compound," these analyses would confirm the presence of the key sulfonyl chloride (-SO₂Cl) and pyridine moieties. While all vibrational modes of this molecule are Raman active, most are also IR active. aps.org

The vibrational spectrum of "this compound" is dominated by the distinct frequencies of its constituent parts. The sulfonyl chloride group is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O bonds. Typically, two intense bands are observed: one for the asymmetric stretch and another for the symmetric stretch. The pyridine ring exhibits a more complex pattern of vibrations, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes. cdnsciencepub.comcdnsciencepub.comelixirpublishers.com

The expected vibrational frequencies for the primary functional groups are summarized below.

Table 1: Characteristic Vibrational Frequencies for Sulfonyl Chloride and Pyridine Moieties

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Sulfonyl Chloride | Asymmetric S=O Stretch | 1370 - 1410 | Strong | Medium |

| Symmetric S=O Stretch | 1166 - 1204 | Strong | Medium-Strong | |

| S-Cl Stretch | 500 - 600 | Medium | Strong | |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| C=C / C=N Ring Stretch | 1430 - 1625 | Medium-Strong | Medium-Strong | |

| Ring Breathing Mode | 990 - 1030 | Medium | Strong | |

| C-H In-plane Bend | 1000 - 1300 | Medium | Medium |

Note: The exact frequencies can be influenced by the molecular environment and substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the structure of "this compound," yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions that stabilize the solid-state structure. researchgate.netresearchgate.net

While specific crystallographic data for "this compound" is not publicly available, analysis of related structures in crystallographic databases allows for the prediction of key structural parameters.

Table 2: Expected Solid-State Structural Parameters

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Bonds | Expected Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | S=O | ~ 1.43 | Bond Angles | O=S=O | ~ 120 |

| S-Cl | ~ 2.07 | O=S-C | ~ 108 | ||

| S-C | ~ 1.78 | Cl-S-C | ~ 103 | ||

| C-C (ring avg.) | ~ 1.39 | C-N-C (in ring) | ~ 117 |

Note: These values are estimations based on crystallographic data from similar molecules and may vary in the actual structure.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of "this compound" from reaction mixtures and for the assessment of its purity. Given the compound's polarity, arising from the pyridine ring and sulfonyl chloride group, silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC) are the most applicable methods. nih.govresearchgate.net

For preparative purification, flash column chromatography using a silica gel stationary phase is common for sulfonyl chlorides. researchgate.netrsc.org The choice of eluent (mobile phase) is critical; a solvent system of ethyl acetate (B1210297) in hexanes is often effective, with the polarity adjusted to achieve optimal separation. ambeed.com

For analytical purposes, HPLC is the method of choice for determining purity. A reversed-phase column, such as a C18, is typically used. patsnap.commdpi.com The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile. A patent for the related compound pyridine-3-sulfonyl chloride describes an HPLC method using a C18 column with a mobile phase of tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer and acetonitrile. patsnap.com Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. patsnap.commdpi.com

Table 3: Typical Chromatographic Methods for Purification and Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes | Purification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Acetonitrile / Water (with acid or buffer) | Purity Assessment & Analysis |

Derivatization Strategies and Analogue Design

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring is a key component for structural diversification. Introducing substituents onto the ring can significantly alter the electronic properties, steric profile, and potential biological interactions of the molecule. The synthesis of substituted pyridine-3-sulfonyl chlorides can be achieved through methods like the diazotization of substituted 3-aminopyridines followed by a substitution reaction to install the sulfonyl chloride moiety. researchgate.net

Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that the nature and position of substituents are critical. nih.gov For instance, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups can enhance biological activity, whereas halogens or other bulky groups may lead to a decrease. nih.gov Electron-withdrawing groups on the pyridine ring are expected to increase the electrophilicity of the sulfonyl group, thereby enhancing its reactivity toward nucleophiles. nih.gov Conversely, electron-donating groups would decrease its reactivity.

Table 1: Potential Modifications of the Pyridine Ring and Their Predicted Effects

| Position of Substitution | Type of Substituent | Example | Predicted Effect on Reactivity/Properties |

|---|---|---|---|

| C2, C4, C5, C6 | Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | Increases electrophilicity of the sulfonyl sulfur, enhancing reaction rates with nucleophiles. nih.gov |

| C2, C4, C5, C6 | Electron-Donating Group (EDG) | -CH₃, -OCH₃, -NH₂ | Decreases electrophilicity of the sulfonyl sulfur, slowing reaction rates with nucleophiles. |

| C2, C6 (ortho positions) | Bulky/Steric Group | -C(CH₃)₃ | May hinder the approach of nucleophiles to the sulfonyl center; can also induce conformational changes that might paradoxically increase reactivity by straining the ground state. nih.gov |

| C2, C4, C5, C6 | Hydrogen Bond Donor/Acceptor | -OH, -NH₂ | Can introduce new intermolecular interactions, potentially influencing solubility and biological target binding. nih.gov |

Elaboration and Functionalization of the Ethane (B1197151) Linker

The two-carbon ethane linker between the pyridine ring and the sulfonyl chloride group offers another site for modification. While less commonly explored than the other positions, functionalizing this linker can impact the molecule's conformation, flexibility, and spacing between the aromatic ring and the reactive sulfonyl center.

Strategies for elaboration could include:

Alkylation: Introducing methyl or other small alkyl groups on the α or β carbons of the ethane chain.

Hydroxylation: Adding a hydroxyl group to create an alcohol functionality, which could serve as a handle for further reactions.

Isotopic Labeling: Substitution with isotopes, such as deuterium, can be a valuable tool for mechanistic studies and pharmacokinetic analysis, as demonstrated by the synthesis of [2H5]ethanesulfonyl chloride for the preparation of deuterated drug analogues. nih.gov

Research on other 2-substituted ethanesulfonyl chlorides (X-CH₂CH₂SO₂Cl) has demonstrated that the nature of the substituent on the carbon adjacent to the sulfonyl group can dramatically influence the reaction mechanism. researchgate.net Depending on the substituent's ability to act as a leaving group, the reaction can proceed through either direct substitution at the sulfur atom or an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate. researchgate.net

Diversification at the Sulfonyl Chloride Center

The sulfonyl chloride is a highly reactive electrophilic group, making it an excellent anchor for diversification through reactions with a wide array of nucleophiles. fiveable.me This allows for its conversion into a variety of other sulfur-containing functional groups, most notably sulfonamides and sulfonate esters. wikipedia.org

Key transformations include:

Sulfonamide Formation: Reaction with primary or secondary amines is a fundamental transformation, often proceeding rapidly to yield the corresponding sulfonamides. wikipedia.orgscholaris.ca This reaction is central to the synthesis of many pharmaceutical compounds. fiveable.me

Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters, which are themselves useful intermediates in organic synthesis. wikipedia.org

Hydrolysis: Sulfonyl chlorides react with water to form the corresponding sulfonic acids. wikipedia.org

Conversion to Sulfinates: Reaction with a nucleophilic reagent like sodium sulfite (B76179) can convert the sulfonyl chloride into a sulfinate salt. wikipedia.org

Conversion to Sulfinamides: Through an in situ reduction, sulfonyl chlorides can also be converted to sulfinamides. nih.gov

Table 2: Common Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

| Nucleophile | Reagent Example | Product Functional Group | General Reaction |

|---|---|---|---|

| Primary/Secondary Amine | R¹R²NH | Sulfonamide | R-SO₂Cl + 2 R¹R²NH → R-SO₂NR¹R² + R¹R²NH₂⁺Cl⁻ |

| Alcohol | R'OH | Sulfonate Ester | R-SO₂Cl + R'OH → R-SO₂OR' + HCl |

| Water | H₂O | Sulfonic Acid | R-SO₂Cl + H₂O → R-SO₃H + HCl |

| Thiol | R'SH | Thiosulfonate Ester | R-SO₂Cl + R'SH → R-SO₂SR' + HCl |

| Sodium Sulfite | Na₂SO₃ | Sulfinate Salt | R-SO₂Cl + Na₂SO₃ → R-SO₂Na + NaCl + SO₃ |

R represents the 2-(Pyridin-3-yl)ethane-1-yl moiety.

Design Principles for Modulating Reactivity and Synthetic Utility

The synthetic utility of 2-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be precisely controlled by understanding the principles that govern its reactivity. The primary factors are electronic effects, steric hindrance, and the choice of reaction conditions which can dictate the mechanistic pathway. researchgate.netnih.gov

Electronic Effects: The reactivity of the sulfonyl chloride group is highly sensitive to the electronic nature of the pyridine ring. As established for arenesulfonyl chlorides, electron-withdrawing substituents accelerate nucleophilic substitution by increasing the positive charge on the sulfur atom. nih.gov Therefore, adding a nitro or cyano group to the pyridine ring would be expected to increase the reactivity of this compound.

Steric Effects: The presence of bulky substituents near the reaction center can modulate reactivity. While steric hindrance generally slows down reactions, studies on ortho-substituted arenesulfonyl chlorides have shown a counterintuitive rate acceleration. nih.gov This is attributed to steric congestion in the ground state, which is relieved upon moving to the transition state. A similar effect could be engineered by placing substituents at the C2 or C4 positions of the pyridine ring.

Control of Reaction Mechanism: For alkanesulfonyl chlorides possessing α-hydrogens, such as this compound, two competing reaction pathways with nucleophiles are possible: direct nucleophilic substitution (an SN2-like attack on sulfur) and an elimination-addition sequence that proceeds via a sulfene intermediate (R-CH=SO₂). acs.org The choice of pathway can be influenced by the pH and the nature of the base or nucleophile. Strongly basic conditions favor the formation of the sulfene intermediate, which is then trapped by a nucleophile present in the reaction mixture. researchgate.netacs.org This dual reactivity allows for synthetic strategies where either direct substitution products or products derived from the sulfene can be targeted by carefully selecting the reaction conditions.

Conclusion and Future Research Perspectives

Summary of Key Achievements in Synthesis and Reactivity

The synthesis of pyridyl-sulfonyl chlorides has traditionally been achieved through well-established methods, with the diazotization of aminopyridines followed by a Sandmeyer-type reaction being a cornerstone. acs.orgacs.orgresearchgate.net This involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst. acs.orgacs.org Variations of this method have been optimized to improve yields and purity. researchgate.net

Another key synthetic route involves the oxidation of corresponding pyridyl thiols or disulfides. researchgate.net For instance, pyridine-2-sulfonyl chloride can be generated from 2,2′-dipyridyl disulfide using chlorine or bromine. chemicalbook.com The reactivity of pyridyl-sulfonyl chlorides is dominated by their electrophilic nature, readily reacting with nucleophiles. This reactivity is fundamental to their primary application in the synthesis of sulfonamides by reaction with primary or secondary amines. cbijournal.comnbinno.com

The table below summarizes some of the key reactions involving pyridyl-sulfonyl chlorides.

| Reaction Type | Reagents | Product |

| Sulfonamide Formation | Primary/Secondary Amine, Base (e.g., Pyridine) | Pyridyl Sulfonamide |

| Sulfonate Ester Formation | Alcohol, Base | Pyridyl Sulfonate Ester |

| Hydrolysis | Water | Pyridyl Sulfonic Acid |

Emerging Synthetic Methodologies and Unexplored Chemical Transformations

Recent years have witnessed the development of novel synthetic strategies for sulfonyl chlorides that offer milder conditions and broader functional group tolerance. One significant advancement is the use of photocatalysis. For example, a heterogeneous carbon nitride photocatalyst has been employed to produce sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This method presents a more sustainable alternative to the traditional Meerwein chlorosulfonylation. acs.org

The development of shelf-stable surrogates for gaseous sulfur dioxide, such as the DABCO-SO₂ complex (DABSO), has also been a notable achievement. organic-chemistry.org These reagents are safer to handle and can be used in a variety of synthetic transformations to generate sulfonyl chlorides. organic-chemistry.org Furthermore, late-stage functionalization of primary sulfonamides to sulfonyl chlorides using activating agents like pyrylium (B1242799) salts is a promising strategy for modifying complex molecules. nih.govresearchgate.net

Unexplored chemical transformations for pyridyl-sulfonyl chlorides could involve their participation in novel coupling reactions or their use as precursors for more complex heterocyclic systems. The C-sulfonylation of 4-alkylpyridines via alkylidene dihydropyridine (B1217469) intermediates suggests that the reactivity of the pyridine (B92270) ring itself, when activated by N-sulfonylation, is a fertile ground for discovering new reactions. nih.gov

Challenges and Opportunities in Pyridyl-Sulfonyl Chloride Chemistry

Despite the synthetic utility of pyridyl-sulfonyl chlorides, their chemistry is not without challenges. A significant issue is the instability of many heteroaromatic sulfonyl chlorides, which can be prone to decomposition. nih.gov For instance, pyridine-2-sulfonyl chloride is known to be unstable, particularly in the presence of moisture. chemicalbook.comchemicalbook.com This instability can complicate their synthesis, purification, and storage, often necessitating their in-situ generation and use. chemicalbook.com

The synthesis of pyridyl-sulfonyl chlorides can also be challenging for electron-deficient pyridine rings. rsc.org Traditional methods like chlorosulfonylation of the aromatic ring can be ineffective for such substrates and often require hazardous reagents. rsc.org

These challenges, however, present opportunities for innovation. There is a need for the development of more stable and easy-to-handle pyridyl-sulfonyl chloride surrogates. The use of 2,4,6-trichlorophenyl (TCP) pyridinesulfonates as bench-stable alternatives that can be activated to react with nucleophiles is a step in this direction. nih.govacs.orgmit.edu The development of efficient and general routes to a wider variety of substituted pyridyl-sulfonyl chlorides remains a key area for future research. nih.gov

Prospects for Advancements in Sustainable and Efficient Synthesis

The future of pyridyl-sulfonyl chloride synthesis is increasingly geared towards "green" and sustainable methodologies. A significant goal is to move away from the use of hazardous reagents like chlorine gas and thionyl chloride. nih.gov Environmentally friendly methods, such as the oxidative chlorination of thiols or S-alkylisothiourea salts using milder oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or even household bleach, are being developed. organic-chemistry.orgrsc.orgresearchgate.net These methods often use more sustainable solvents and allow for easier product isolation. rsc.orgresearchgate.net

The development of catalytic methods, particularly those using earth-abundant metals or metal-free catalysts, is another important frontier. Photocatalytic methods, as mentioned earlier, are a prime example of this trend. acs.org Additionally, processes that can be performed in aqueous media under mild conditions are highly desirable as they reduce the reliance on volatile organic solvents and can simplify workup procedures. acs.org The ability to recycle byproducts, such as converting succinimide (B58015) back to N-chlorosuccinimide in certain chlorosulfonation reactions, further enhances the sustainability of these processes. researchgate.net

The table below provides a comparative overview of traditional versus emerging sustainable synthetic methods for sulfonyl chlorides.

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Reagents | Often hazardous (e.g., SO₂, Cl₂, PCl₅) | Milder oxidants (e.g., NaDCC, bleach), SO₂ surrogates (e.g., DABSO) |

| Catalysts | Often stoichiometric copper salts | Photocatalysts, metal-free catalysts |

| Solvents | Often organic solvents (e.g., acetic acid) | Greener solvents, aqueous media |

| Conditions | Often harsh (e.g., strong acids, high temperatures) | Milder conditions (e.g., room temperature, visible light) |

| Byproducts | Often toxic and difficult to treat | Potentially recyclable, less hazardous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.